5-Methylhexan-3-one
Overview
Description
5-Methylhexan-3-one, also known as 5-methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone characterized by a methyl group attached to the third carbon of a hexane chain. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexan-3-one can be synthesized through several methods. One common method involves the oxidation of 5-methylhexan-3-ol using oxidizing agents such as chromic acid or potassium permanganate. Another method involves the Friedel-Crafts acylation of 2-methylpentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 5-methylhex-2-en-3-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 5-methylhexan-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 5-Methylhexan-3-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Methylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhexan-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-hexanone
- Ethyl isobutyl ketone
- Isobutyl ethyl ketone
Uniqueness
5-Methylhexan-3-one is unique due to its specific structure, which includes a methyl group attached to the third carbon of a hexane chain. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVYLFHTJZWTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211360 | |
Record name | 5-Methylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS], Liquid | |
Record name | 5-Methyl-3-hexanone | |
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Record name | Ethyl isobutyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
135 °C | |
Record name | Ethyl isobutyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
623-56-3 | |
Record name | 5-Methyl-3-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methylhexan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.820 | |
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Record name | 5-METHYLHEXAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884FC3YC2Q | |
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Record name | Ethyl isobutyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methylhexan-3-one in the context of renewable resources?
A1: this compound is a branched alkane that shows potential as a precursor for renewable biosolvents and biofuels. [] It can be synthesized through a tandem aldol condensation/crotonization reaction between furfural, a biomass-derived platform chemical, and methyl isobutyl ketone, followed by a hydrogenation step. [] This synthetic route highlights the potential of utilizing renewable resources for producing valuable chemicals.
Q2: What type of catalyst was found to be effective in producing this compound from furfural?
A2: The research highlights the effectiveness of a bifunctional hybrid organosiliceous catalyst for synthesizing this compound. [] This catalyst consists of Pd nanoparticles supported on an MCM-41 silica framework decorated with propylamine groups. [] The Pd nanoparticles facilitate the hydrogenation step, while the propylamine groups act as basic sites for the aldol condensation/crotonization reaction. []
Q3: How does the structure of the catalyst influence its activity and selectivity towards this compound production?
A3: The combination of Pd nanoparticles and accessible pendant amine groups on the silica framework is crucial for the catalyst's activity and selectivity. [] The research emphasizes that the propylamine-functionalized Pd/MCM-41 catalyst exhibits high activity and selectivity for the desired this compound. [] This highlights the importance of carefully selecting and tuning the catalyst's properties, such as the type of amine group and the dispersion of Pd nanoparticles, to achieve optimal performance in this tandem reaction.
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